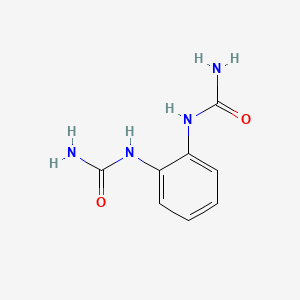

Urea, N,N''-1,2-phenylenebis-

Description

Structure

2D Structure

Properties

CAS No. |

1134-33-4 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

[2-(carbamoylamino)phenyl]urea |

InChI |

InChI=1S/C8H10N4O2/c9-7(13)11-5-3-1-2-4-6(5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) |

InChI Key |

BQSKIKUCXRZVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n 1,2 Phenylenebis Urea and Its Derivatives

Fundamental Synthetic Routes to Bis-Urea Scaffolds

The construction of the bis-urea framework, a key structural motif in N,N''-1,2-phenylenebis(urea), can be achieved through a few reliable and well-established chemical reactions. These methods generally involve the formation of the urea (B33335) linkage by reacting amine precursors with a carbonyl source.

Reactions Involving Isocyanates and Diamines

A primary and straightforward method for synthesizing bis-ureas is the reaction of a diamine with an isocyanate. commonorganicchemistry.comasianpubs.org This approach is widely used due to its efficiency and the commercial availability of a diverse range of isocyanate starting materials. The reaction proceeds through the nucleophilic addition of the amine groups of the diamine to the electrophilic carbonyl carbon of the isocyanate.

For example, the synthesis of a tetraurea functionalized biphenyl, a more complex bis-urea system, was achieved by reacting 3,3′-diaminobenzidine with phenyl isocyanate in dry dimethylformamide (DMF). rsc.org This reaction resulted in a 48% yield of the desired product. rsc.org The general reaction is typically carried out in a suitable solvent like DMF, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not necessitate the use of a base. commonorganicchemistry.com The versatility of this method allows for the creation of a wide array of N,N'-disubstituted urea derivatives. beilstein-journals.org

Phosgene (B1210022) and Phosgene Alternatives (e.g., Carbonyldiimidazole) in Urea Synthesis

Historically, phosgene (COCl₂) was a common reagent for urea synthesis. rsc.orgresearchgate.netresearchgate.net However, due to its extreme toxicity, safer alternatives have been increasingly adopted in modern synthetic chemistry. rsc.orgresearchgate.netresearchgate.net Among these, 1,1'-carbonyldiimidazole (B1668759) (CDI) has emerged as a valuable and milder substitute. commonorganicchemistry.combohrium.comresearchgate.net

CDI facilitates urea synthesis by acting as a source of the carbonyl group. The reaction mechanism typically involves the initial reaction of an amine with CDI to form a carbamoylimidazole intermediate. This intermediate then reacts with a second amine to yield the final urea product. acs.org The order of reagent addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com Triphosgene, a solid and easier-to-handle crystalline substance, is another common phosgene substitute that generates phosgene in situ during the reaction. commonorganicchemistry.com Other alternatives to phosgene include bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and 1,1-carbonylbisbenzotriazole. rsc.orgresearchgate.net

Recent research has also demonstrated the use of CDI in zinc-promoted urea synthesis, providing a convenient one-pot procedure for both symmetrical and unsymmetrical ureas with good to excellent yields. researchgate.netbohrium.com An interesting development is the use of CDI in "in water" imidazole (B134444) carbonylation, which, despite CDI's moisture sensitivity, can rapidly react with amines at low temperatures to form ureas, carbamates, and thiocarbamates efficiently without the need for anhydrous solvents or an inert atmosphere. bohrium.com

Condensation Reactions for Substituted Bis-Ureas

Condensation reactions offer another avenue for the synthesis of substituted bis-ureas. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, N-substituted ureas and thioureas can participate in Biginelli-type reactions, a one-pot cyclocondensation, to form dihydropyrimidinones and their thio-analogs. organic-chemistry.org While this example leads to a heterocyclic system, the underlying principle of condensation is applicable to the formation of linear bis-ureas under different conditions.

Another example involves the condensation of 2-aminothiophenols with isocyanates to form urea derivatives, which can then undergo further reactions. mdpi.com The Mannich-type condensation reaction, which involves an aminoalkylating agent, has also been explored with urea and thiourea (B124793) as the amine component, reacting with compounds like 5-substituted isatins and formaldehyde. ukim.mk Furthermore, resinous condensation products can be formed by reacting urea derivatives, such as cyclohexyl urea, with formaldehyde. google.com

Targeted Synthesis of N,N''-1,2-Phenylenebis(urea) Derivatives

The synthesis of specific derivatives of N,N''-1,2-phenylenebis(urea) allows for the fine-tuning of the molecule's properties for particular applications. This includes the synthesis of the core ortho-phenylene bridged structure and the introduction of various substituents on the aryl and cyclohexyl rings.

Synthesis of Ortho-Phenylene Bridged Bis-Ureas

The synthesis of N,N''-1,2-phenylenebis(urea) itself is a key step in creating a range of functional molecules. The ortho-phenylenediamine core provides a specific geometric arrangement of the two urea groups, making it an excellent receptor for anions, particularly carboxylates. rsc.orgrsc.org The synthesis of the parent compound can be achieved by reacting ortho-phenylenediamine with urea. google.comgoogle.com One method describes this reaction taking place in water at elevated temperatures (100-160 °C), resulting in a high-purity product without the need for recrystallization. google.com Another approach involves carrying out the reaction in an organic solvent in the presence of a phase transfer catalyst. google.com

The resulting ortho-phenylenediamine bis-urea cleft has been shown to be a reliable motif for binding carboxylates through a specific hydrogen bonding pattern, suggesting its utility in the field of crystal engineering. rsc.orgrsc.org

Synthesis of Substituted Aryl and Cyclohexyl Derivatives

The introduction of various substituents onto the aryl and cyclohexyl portions of the N,N''-1,2-phenylenebis(urea) scaffold allows for the modification of its electronic and steric properties. This is often achieved by using substituted starting materials in the synthetic routes described earlier.

For instance, new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e] commonorganicchemistry.comacs.orgbohrium.comoxazaphosphorin-2-yl) ureas have been synthesized by reacting α-(3-chloro-4-fluoroanilino)-o-cresol with chlorides of aryl/alkyl/cyclohexyl carbamidophosphoric acids. nih.gov The synthesis of various aryl urea derivatives can be accomplished by reacting aryl amines with aryl isocyanates. asianpubs.org Research has also focused on the synthesis of Schiff bases of 1,3-diphenyl urea, where ortho-phenylenediamine is first reacted with substituted isocyanates to form mono-substituted 1,3-diphenyl ureas, which are then condensed with various aldehydes. nih.gov The deprotonation of N'-arylurea derivatives of cyclohexenamines can lead to the migration of the N'-aryl substituent, resulting in 1-arylcyclohexenamines. researchgate.net

These synthetic modifications are crucial for developing new compounds with specific functionalities and for studying structure-activity relationships in various chemical and biological systems.

Preparation of Thiourea Analogues of N,N''-1,2-Phenylenebis(urea)

The synthesis of thiourea analogues, where the oxygen atoms of the urea moieties are replaced by sulfur, provides access to compounds with distinct chemical properties and applications, particularly as ligands and in supramolecular chemistry. The general approach involves the reaction of a diamine with a thiocarbonyl source.

A primary method for synthesizing phenylene-bis(thioureas) involves reacting a phenylenediamine with an appropriate isothiocyanate source. google.com One straightforward route is the reaction of a phenylenediamine, such as 1,4-phenylenediamine, with carbon disulfide in the presence of a base. This initially forms a dithiocarbamate, which is then dehydrosulfurized to yield the corresponding diisothiocyanate. This diisothiocyanate intermediate can then be reacted with an amine to produce the desired bis(thiourea). google.com For example, N,N"-(1,3-Phenylene)bis(N',N'-diisopropylthiourea) can be synthesized by refluxing 1,3-phenylenediisothiocyanate with diisopropylamine (B44863) in acetonitrile. google.com

Another effective method involves the direct reaction of the diamine with a thiocyanate (B1210189) salt under acidic conditions. iwu.edu For instance, the synthesis of phenylene-1,4-bis(thiourea) has been achieved by treating 1,4-phenylenediamine with ammonium (B1175870) thiocyanate in dilute acid, a method noted for its operational simplicity and high yield of pure product. iwu.edu

More complex bis-acyl-thiourea derivatives can be synthesized in a two-step process. This involves first converting suitably substituted acid chlorides into their corresponding acyl isothiocyanates by reacting them with potassium thiocyanate (KSCN) in acetone. The in situ generated acyl isothiocyanate is then reacted with a diamine, such as 4-nitrobenzene-1,2-diamine, to afford the symmetrical bis-thiourea derivatives in excellent yields. mdpi.comresearchgate.net

A general scheme for the synthesis of thiourea derivatives from an isothiocyanate is presented below. This reaction is typically performed in an anhydrous inert organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) at temperatures between 10-40 °C. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| Isothiocyanate | Amine | Methylene Chloride or Ethyl Acetate | 10-40 °C | N,N'-disubstituted thiourea |

This table illustrates the general conditions for the synthesis of thiourea derivatives.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry emphasizes efficiency, control, and sustainability. Advanced strategies for preparing bis-urea compounds include metal-catalyzed reactions for enhanced efficiency, the development of environmentally friendly procedures, and methods for controlling stereochemistry.

Metal-Catalyzed Reactions in Bis-Urea Formation and Derivatization

Metal catalysts, particularly palladium, have proven highly effective in forming the urea linkage. A significant advancement is the direct palladium-catalyzed oxidative carbonylation of amines. nih.govacs.org This method allows for the synthesis of symmetrically disubstituted ureas from primary amines with high catalytic efficiency. nih.gov The reaction typically employs a PdI₂/KI catalytic system in a solvent like DME at 90-100°C, under a pressure of carbon monoxide and air. nih.govacs.org This approach is applicable to the formation of cyclic ureas from primary diamines, making it relevant for synthesizing structures related to N,N''-1,2-phenylenebis(urea). acs.orgcapes.gov.br

Tandem reactions involving palladium catalysis offer efficient routes to more complex heterocyclic structures derived from ureas. For example, o-halo benzoates can be coupled with monoalkyl ureas in a tandem palladium-catalyzed arylation and intramolecular ester amidation sequence to produce quinazolinediones. acs.org This highlights the utility of palladium catalysis in the derivatization of urea compounds. acs.org

Furthermore, urea-containing ligands are themselves important in metal-catalyzed reactions. Dialkylarylphosphine ligands that incorporate a urea subunit have been designed and synthesized for use in palladium-catalyzed cross-coupling reactions, demonstrating moderate to high yields in the formation of C-C and C-N bonds. nih.gov Bis-urea macrocycles have also been utilized as ligands to create novel metal-organic materials, where the interplay of metal-ligand coordination and hydrogen bonding directs the formation of specific architectures. sc.edu

Other metals have also been explored. For instance, oxovanadium(V) compounds can catalyze the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure, a method that can be applied to create unsymmetrical and chiral ureas. acs.org

Environmentally Benign Synthetic Conditions

The push for "green chemistry" has led to the development of more sustainable synthetic methods for urea compounds. While much of the research into "green urea" focuses on the large-scale industrial production of simple urea for agriculture using green ammonia (B1221849) and captured CO₂, the principles can be applied to the synthesis of more complex molecules. ureaknowhow.comrsc.orgkapsom.com

A key feature of environmentally benign synthesis is the use of non-toxic, readily available solvents, with water being the ideal choice. A simple and efficient route for synthesizing unsymmetrical N,N'-diphenyl urea has been developed that uses water as the reaction medium and proceeds without any base or additional catalyst. researchgate.net This approach is notable for its easy isolation of the product and its adherence to green chemistry principles. researchgate.net

Another green strategy is the avoidance of toxic metal catalysts. Metal-free approaches for synthesizing unsymmetrical ureas have been developed, for instance, by using hypervalent iodine reagents like PhI(OAc)₂ as a coupling mediator between amides and amines. mdpi.com This method avoids the use of transition metals and operates under mild conditions without the need for an inert atmosphere. mdpi.com Electrocatalytic methods, which use electricity to drive the reaction of nitrate (B79036) or nitrogen with carbon dioxide, represent another frontier in sustainable urea synthesis, although their application to complex bis-ureas is still emerging. springernature.comnih.gov

Stereoselective Synthesis Approaches for Functionalized Bis-Urea Compounds

The synthesis of chiral, non-racemic bis-urea compounds is crucial for their application in asymmetric catalysis and as chiral receptors. These compounds often serve as organocatalysts, activating substrates through hydrogen bonding.

One successful strategy involves synthesizing chiral bis(thio)urea derivatives from enantiomerically pure starting materials. For example, chiral bis(thio)urea catalysts can be prepared through the condensation of a chiral diamine, such as (R)-BINAM (1,1'-bi-2-naphthylamine), with two equivalents of an isothiocyanate. mdpi.com These chiral bis(thio)urea catalysts have shown high efficiency and enantioselectivity in reactions like the vinylogous addition of silyloxyfurans to aldehydes. mdpi.comdoaj.org

Another approach is to incorporate a urea bridge into a known chiral ligand framework. A facile synthesis of a new bisoxazoline ligand containing a urea bridging unit has been reported, demonstrating the modularity of this approach for creating new chiral environments. rsc.org

Chiral bifunctional organocatalysts containing a urea or thiourea group are of significant interest. These catalysts can be synthesized from readily available chiral pool starting materials, such as amino acids or alkaloids. rsc.orgepfl.ch For example, chiral bifunctional N-heterocyclic carbenes bearing a (thio)urea moiety have been synthesized in several steps from inexpensive (S)-pyroglutamic acid. epfl.ch Similarly, a series of chiral tertiary-amine catalysts with a urea group derived from tert-leucine have been prepared and used to catalyze aldol-cyclization reactions with high yields and enantioselectivities. rsc.org

The following table summarizes the performance of several chiral bifunctional urea organocatalysts in a model aldol-cyclization rearrangement reaction. rsc.org

| Catalyst | Aryl Group on Urea | Yield (%) | Enantiomeric Excess (ee, %) |

| Bif-OC-13 | 3,5-bis-CF₃C₆H₃ | 85 | 71 |

| Bif-OC-14 | 3,5-(CH₃)₂C₆H₃ | 80 | 60 |

| Bif-OC-15 | C₆H₅ | 82 | 65 |

| Bif-OC-16 | 3,5-bis-CF₃C₆H₃ | 85 | 71 |

This table shows the catalytic activity of selected chiral bifunctional urea organocatalysts derived from tert-leucine, highlighting the influence of electronic effects on the urea substituent. rsc.org

Advanced Spectroscopic and Structural Elucidation of N,n 1,2 Phenylenebis Urea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including N,N''-1,2-phenylenebis(urea) systems. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement and electronic environment of hydrogen atoms in N,N''-1,2-phenylenebis(urea). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the presence of π-systems. libretexts.org

In a typical ¹H NMR spectrum of a N,N''-1,2-phenylenebis(urea) derivative, distinct signals are observed for different types of protons:

Aromatic Protons: The protons on the central phenylene ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org Their specific chemical shifts and splitting patterns are dictated by their position on the ring and the nature of any substituents.

Urea (B33335) N-H Protons: The protons of the urea functional groups (-NH-CO-NH-) are also found in the downfield region, often as broad singlets. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

Alkyl Protons (if present): If the urea nitrogens are substituted with alkyl groups, the protons on these groups will appear in the upfield region of the spectrum. For instance, methyl protons (–CH₃) typically resonate around 0.7–1.3 ppm, while methylene (B1212753) protons (–CH₂–) are found at approximately 1.2–1.6 ppm. libretexts.org Protons on carbons adjacent to electronegative atoms like nitrogen will be shifted further downfield. chemistrysteps.com

The number of distinct signals in the ¹H NMR spectrum corresponds to the number of non-equivalent proton environments in the molecule. mnstate.edu Furthermore, the integration of each signal provides the relative ratio of the number of protons giving rise to that signal. savemyexams.com Spin-spin splitting patterns, where a signal is split into multiple lines, reveal information about the number of neighboring protons. savemyexams.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in N,N''-1,2-Phenylenebis(urea) Systems

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Alkyl (Primary, -CH₃) | 0.7–1.3 |

| Alkyl (Secondary, -CH₂–) | 1.2–1.6 |

| Aromatic (Ar-H) | 6.5–8.0 |

| Urea (N-H) | Variable, often > 6.0 |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (1.1%), the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. bhu.ac.in

Key features in the ¹³C NMR spectrum of N,N''-1,2-phenylenebis(urea) include:

Carbonyl Carbons: The carbonyl carbons (C=O) of the urea groups are highly deshielded and appear significantly downfield, typically in the range of 170-180 ppm. bhu.ac.in The exact chemical shift can be influenced by the electronic nature of the substituents on the urea nitrogens.

Aromatic Carbons: The carbons of the central phenylene ring resonate in the aromatic region, generally between 110 and 150 ppm. bhu.ac.in The signals for the carbons directly attached to the urea nitrogen atoms are shifted to lower field compared to the other aromatic carbons.

Alkyl Carbons (if present): If alkyl substituents are present, their carbon signals will appear in the upfield region of the spectrum, typically from 10 to 40 ppm. bhu.ac.in

The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms, providing valuable information about the molecule's symmetry. bhu.ac.in

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in N,N''-1,2-Phenylenebis(urea) Systems

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Alkyl | 10–40 |

| Aromatic | 110–150 |

| Carbonyl (Urea) | 170–180 |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ubbcluj.rolibretexts.org Each type of bond (e.g., C=O, N-H, C-N) has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for confirming the presence of key structural motifs in N,N''-1,2-phenylenebis(urea) systems. libretexts.org

Characteristic Urea and Thiourea (B124793) Functional Group Frequencies

The IR spectrum of N,N''-1,2-phenylenebis(urea) is dominated by the characteristic absorption bands of the urea functional group. In the case of the analogous thiourea derivatives, the C=S stretching vibrations are observed at different frequencies.

Key vibrational modes include:

N-H Stretching: The stretching vibrations of the N-H bonds in the urea groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of intermolecular and intramolecular hydrogen bonding.

C=O Stretching (Urea Amide I band): This is a very strong and sharp absorption band that occurs in the range of 1630-1680 cm⁻¹. Its position is sensitive to hydrogen bonding and the electronic effects of substituents.

N-H Bending (Urea Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is found around 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the urea linkage contribute to absorptions in the 1400-1480 cm⁻¹ region.

C=S Stretching (Thiourea): In N,N''-1,2-phenylenebis(thiourea), the C=S stretching vibration is weaker than the C=O stretch and is typically observed in the range of 700-850 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for N,N''-1,2-Phenylenebis(urea) and its Thiourea Analog

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Urea/Thiourea) | Stretching | 3200–3400 |

| C=O (Urea) | Stretching (Amide I) | 1630–1680 |

| N-H (Urea) | Bending (Amide II) | 1550–1650 |

| C-N (Urea/Thiourea) | Stretching | 1400–1480 |

| C=S (Thiourea) | Stretching | 700–850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like N,N''-1,2-phenylenebis(urea), the most common transitions are π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. up.ac.za

The UV-Vis spectrum of N,N''-1,2-phenylenebis(urea) typically shows absorption bands characteristic of the substituted benzene (B151609) chromophore. The positions and intensities of these bands can be influenced by the urea substituents and their interaction with the aromatic π-system.

Investigation of Intramolecular Charge-Transfer (ICT) Bands

In some N,N''-1,2-phenylenebis(urea) derivatives, particularly those with electron-donating and electron-accepting groups, it is possible to observe Intramolecular Charge-Transfer (ICT) bands. unige.ch An ICT transition involves the transfer of electron density from a donor portion of the molecule to an acceptor portion upon photoexcitation. unige.ch

In the context of N,N''-1,2-phenylenebis(urea), the urea moieties can act as electron-donating groups, and if an electron-withdrawing substituent is present on the phenyl ring or on the terminal nitrogen atoms, an ICT band may be observed. These bands are often broad and can be sensitive to the polarity of the solvent. The study of ICT phenomena is crucial for understanding the potential of these molecules in applications such as nonlinear optics and fluorescent sensors.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For urea-containing compounds, it provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate networks formed in the solid state.

While specific single-crystal X-ray diffraction data for N,N''-1,2-phenylenebis(urea) is not extensively documented in publicly available literature, the crystallographic analysis of closely related urea derivatives and co-crystals provides a strong basis for understanding its expected solid-state structure. Urea and its derivatives are well-known for their ability to form crystalline adducts with a variety of organic molecules.

For instance, studies on co-crystals of urea with organic acids, such as urea succinic acid (USA), reveal detailed structural information. The single crystal XRD analysis of USA confirmed its orthorhombic crystal system. Similarly, urea-doped sulphamic acid single crystals also crystallize in the orthorhombic system. chalcogen.ro The analysis of N,N′-diethyl-N,N′-diphenylurea shows it crystallizing in the monoclinic space group P2(1)/c, with the molecule exhibiting a pseudo C2 symmetry where both phenyl groups are positioned trans relative to the carbonyl oxygen. researchgate.net These examples demonstrate that the crystal system of N,N''-1,2-phenylenebis(urea) would be determined by the specific packing arrangement, which is heavily influenced by hydrogen bonding.

The table below summarizes crystallographic data from related urea-containing compounds, illustrating the typical parameters determined in such studies.

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Urea Succinic Acid (USA) | Orthorhombic | - | a=5.61, b=8.22, c=12.15 | |

| N,N′-Diethyl-N,N′-Diphenylurea | Monoclinic | P2(1)/c | a=10.42, b=16.86, c=10.66, β=125.16 | researchgate.net |

| Urea-doped Sulphamic Acid | Orthorhombic | - | - | chalcogen.ro |

| Urea-doped Dimethylamine Picrate | Orthorhombic | - | a=15.15, b=24.11, c=6.80 | jchps.com |

Data for specific space groups and complete lattice parameters were not available in all cited abstracts.

The urea functional group is an exceptional building block in supramolecular chemistry due to its capacity to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O group). nih.gov This dual nature facilitates the formation of robust and predictable hydrogen-bonding networks that dictate the supramolecular architecture of the crystal. nih.gov

In crystalline urea, the oxygen atom participates in four distinct N—H⋅⋅⋅O hydrogen bonds with three different neighboring urea molecules. researchgate.netaps.org This extensive network involves different types of hydrogen bonds, including bifurcated structures, which contribute to the stability of the crystal lattice. researchgate.net These interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional ribbons. researchgate.net In chain structures, monomers are typically oriented in the same direction, connected by bifurcated hydrogen bonds, whereas in ribbon structures, each monomer is oriented oppositely to its neighbor, forming two hydrogen bonds with it. researchgate.net

| Hydrogen Bond Motif | Description | Common in | Reference |

| N-H···O | The primary interaction in urea-based systems, forming chains, sheets, or 3D networks. | Virtually all urea crystals | nih.govresearchgate.net |

| Bifurcated H-bond | A single carbonyl oxygen accepts hydrogen bonds from two N-H groups of the same neighboring molecule. | Crystalline Urea, Urea Chains | researchgate.netresearchgate.net |

| Linear Chains | Molecules are linked sequentially through hydrogen bonds. | Urea Oligomers | researchgate.net |

| Ribbon Structures | Adjacent molecules with opposite orientations form parallel hydrogen bonds. | Urea Oligomers | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of N,N''-1,2-phenylenebis(urea) and for elucidating its structure through the analysis of its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for generating intact protonated molecules, [M+H]⁺, allowing for precise molecular weight determination. nih.govmiamioh.edu

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, while a molecule with an odd number of nitrogens will have an odd nominal molecular weight. whitman.edu N,N''-1,2-phenylenebis(urea) (C₈H₁₀N₄O₂) has four nitrogen atoms and a calculated monoisotopic mass of 194.0804 Da, consistent with this rule.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of the isolated molecular ion. For N,N'-substituted ureas, a characteristic and diagnostic fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov This pattern is crucial for identifying the urea functionality and can help differentiate between positional isomers, which may show distinct fragmentation behaviors. nih.gov The presence of the aromatic ring leads to a prominent molecular ion and characteristic fragments such as those corresponding to the phenylenediurea core. whitman.edu

Based on established principles, a plausible fragmentation pattern for the [M+H]⁺ ion of N,N''-1,2-phenylenebis(urea) would involve sequential losses of isocyanic acid (HNCO, 43 Da) and ammonia (B1221849) (NH₃, 17 Da).

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Reference |

| 195.0877 | [C₇H₉N₃O]⁺ | HNCO | 152.0770 | nih.gov |

| 195.0877 | [C₈H₇N₂O₂]⁺ | NH₃ | 178.0480 | libretexts.org |

| 152.0770 | [C₆H₆N₂]⁺ | HNCO | 109.0558 | nih.gov |

| 152.0770 | [C₇H₆N]⁺ | NH₃ + CO | 104.0500 | whitman.edulibretexts.org |

Complementary Analytical Techniques for Compound Characterization

Beyond mass spectrometry and X-ray diffraction, other analytical techniques are vital for a comprehensive understanding of the electronic and photophysical properties of N,N''-1,2-phenylenebis(urea).

Cyclic voltammetry is the most widely used technique for investigating the electrochemical behavior of redox-active species. njit.edu For a compound like N,N''-1,2-phenylenebis(urea), CV can provide information on the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electrochemical processes. The electrochemical behavior would be influenced by both the urea substituents and the central phenylene ring.

Studies on related aromatic compounds, such as dihydroxybenzene isomers, show that CV can effectively distinguish between ortho, meta, and para substitutions due to their different oxidation potentials. nih.gov Similarly, the electrochemical behavior of N,N''-1,2-phenylenebis(urea) would be distinct from its 1,3- and 1,4-isomers. The oxidation process for such compounds is often irreversible, corresponding to the oxidation of the aromatic system or the urea/amine functionalities. nih.gov The cyclic voltammogram would likely exhibit one or more anodic (oxidation) peaks in the positive potential scan. nih.govbu.edu The absence of corresponding cathodic (reduction) peaks on the reverse scan would indicate an irreversible process, where the oxidized species undergoes rapid chemical follow-up reactions. nih.gov

The table below shows illustrative data from a CV study of dihydroxybenzene isomers, demonstrating the type of information that can be obtained.

| Compound (Isomer) | Anodic Peak Potential (Eₚₐ, V) | Cathodic Peak Potential (Eₚ꜀, V) | Process Type | Reference |

| Hydroquinone (para) | +0.11 | +0.034 | Reversible | nih.gov |

| Catechol (ortho) | +0.216 | +0.13 | Reversible | nih.gov |

| Resorcinol (meta) | +0.53 | - | Irreversible | nih.gov |

Potentials measured vs. Ag/AgCl at a pencil graphite (B72142) electrode.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. It is used to study the photophysical properties of molecules, including their excitation and emission spectra, fluorescence quantum yield, and lifetime. The central phenylene group in N,N''-1,2-phenylenebis(urea) is a fluorophore. The urea substituents, containing nitrogen atoms with lone pairs of electrons, act as auxochromes. These groups can significantly influence the fluorescence properties of the aromatic ring.

The interaction of the urea's lone pair electrons with the π-system of the benzene ring can lead to a red-shift (shift to longer wavelength) in both the absorption and emission spectra compared to unsubstituted benzene. Studies on related aromatic compounds like poly(p-phenylene vinylene) show strong photoluminescence just below the onset of the π-π* absorption band. aps.org The specific fluorescence characteristics of N,N''-1,2-phenylenebis(urea), such as the emission maximum and intensity, would be sensitive to its conformation and local environment, including solvent polarity and hydrogen-bonding interactions. While detailed fluorescence data for this specific compound is scarce, arylamine derivatives are known to be fluorescent, and their bulky substituents can be used to tune solid-state properties like film formation for electronic devices. nih.gov

Elemental Analysis (CHNS) for Composition Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides a fundamental verification of a compound's empirical formula by quantitatively determining the percentage composition of key elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For N,N''-1,2-phenylenebis(urea) systems, this analysis is crucial to confirm that the synthesis has yielded the target molecule with the correct elemental ratios, thereby validating its atomic constitution and purity.

The principle of CHNS analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂), are then separated and quantified by a detector. The mass of each element is calculated from the masses of these products, and the results are presented as a weight percentage of the total sample mass.

In the study of N,N''-1,2-phenylenebis(urea) and its derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the synthesized compound. This verification is standard practice in synthetic chemistry research. For instance, the analytical purity of 1,1′-(1,2-phenylene)bis(3-(2-chloroethyl)urea) and its derivatives was confirmed using CHN analysis, underscoring the technique's importance in validating the final products. rsc.org

Detailed research findings on related structures, such as thiocarbohydrazone derivatives of 1,2-phenylenebis(methaneylylidene), further illustrate the application of this method. researchgate.netpreprints.org The chemical structures of these compounds were identified through several analytical methods, including elemental analysis, which provided a direct comparison between calculated and experimentally found elemental compositions. researchgate.netpreprints.org

The data presented in the table below showcases the results of elemental analysis for a series of N',N'''-(1,2-phenylenebis(methaneylylidene))bis(N'-benzylidene)methanebis(thiohydrazide) derivatives. This data highlights the close correlation between the calculated and found percentages for carbon, hydrogen, nitrogen, and sulfur, confirming the successful synthesis of these complex molecules. researchgate.net

Elemental Analysis Data for N',N'''-(1,2-phenylenebis(methaneylylidene))bis(N'-benzylidene)methanebis(thiohydrazide) Derivatives

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|---|---|

| 1 | C₂₄H₂₂N₈S₂ | Calculated | 59.24 | 4.56 | 23.03 | 13.18 |

| Experimental | 59.30 | 4.52 | 23.06 | 13.12 | ||

| 2 | C₂₄H₂₂N₈O₂S₂ | Calculated | 55.58 | 4.28 | 21.61 | 12.37 |

| Experimental | 55.62 | 4.25 | 21.65 | 12.31 | ||

| 3 | C₂₄H₂₂N₈O₂S₂ | Calculated | 55.58 | 4.28 | 21.61 | 12.37 |

| Experimental | 55.60 | 4.31 | 21.58 | 12.40 | ||

| 4 | C₂₆H₂₆N₈O₂S₂ | Calculated | 57.12 | 4.80 | 20.50 | 11.73 |

Supramolecular Chemistry and Molecular Recognition by N,n 1,2 Phenylenebis Urea Architectures

Design Principles for Anion and Cation Receptors Based on Bis-Urea Moieties

The efficacy of N,N''-1,2-phenylenebis(urea) and its derivatives as molecular receptors stems from a combination of specific, well-defined structural and electronic features. The strategic placement of two urea (B33335) functional groups on a rigid aromatic scaffold creates a pre-organized binding pocket that is highly complementary to various guest molecules, especially anions.

The fundamental interaction driving molecular recognition in these systems is the hydrogen bond. The urea moiety is an exceptional hydrogen bond donor, featuring two polarized N-H protons. In a bis-urea architecture, this results in four available N-H protons that can establish strong, directional hydrogen bonds with a hydrogen bond acceptor, such as an anion. scispace.comresearchgate.net The efficiency of urea as a receptor subunit is dependent on the presence of these two proximate and polarized N-H fragments. scispace.com These protons can act in concert to chelate a spherical anion or to donate two parallel hydrogen bonds to the oxygen atoms of an oxyanion like a carboxylate or phosphate (B84403). scispace.com This ability to form multiple, well-defined hydrogen bonds simultaneously is a key factor in the high affinity and selectivity observed in these receptor-anion complexes.

The acidic nature of the urea N-H protons means they are effective donors, forming stable complexes with a variety of anions, including carboxylates, phosphates, and halides. researchgate.net The strength of these interactions can be tuned by modifying the electronic properties of the substituents on the urea nitrogen atoms. Electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger binding, while electron-donating groups can have the opposite effect.

Specifically, the ortho-phenylene linker constrains the two urea groups to be relatively close to each other, creating a convergent arrangement of the four N-H hydrogen bond donors. This forms a cleft that is particularly well-suited for binding anions. researchgate.net Crystal structure analysis of an ortho-phenylene bis-urea derivative complexed with halide anions revealed that the receptor adopts a conformation where the two urea groups are oriented to interact with the guest. researchgate.net The dihedral angle between the planes of the two urea groups was found to be dependent on the size of the bound anion, indicating a degree of induced fit within the pre-organized cleft. researchgate.net This combination of a rigid, pre-organizing spacer and the powerful hydrogen-bonding capabilities of the urea groups results in receptors with high affinity and selectivity for target anions.

Anion Recognition Studies

The unique structural features of N,N''-1,2-phenylenebis(urea) architectures have been exploited in numerous studies focusing on the selective recognition of various anions. These studies often employ techniques such as NMR spectroscopy, UV-Vis titrations, and fluorescence spectroscopy to determine binding stoichiometry and affinity.

Bis-urea receptors, particularly those with rigid spacers, have demonstrated a remarkable ability to selectively bind oxyanions. The arrangement of the four N-H donors is highly complementary to the geometry of tetrahedral and planar trigonal oxyanions.

Dihydrogen Phosphate (H₂PO₄⁻) and Acetate (B1210297) (CH₃COO⁻): Receptors based on a bis-urea framework have shown high selectivity for dihydrogen phosphate. researchgate.net The tetrahedral geometry of H₂PO₄⁻ allows it to form multiple hydrogen bonds with the convergent N-H groups within the receptor's cleft. In studies comparing different anion affinities, receptors often show a preference for acetate and dihydrogen phosphate over other anions like halides or nitrate (B79036). core.ac.uk The binding order is frequently influenced by the basicity of the anion. researchgate.net

Pyrophosphate (P₂O₇⁴⁻): The recognition of pyrophosphate is of significant biological interest. Asymmetric bis-urea receptors have been synthesized to act as fluorescent chemosensors for this anion. researchgate.net A study comparing ortho-, meta-, and para-phenylene bridged bis-urea receptors found that the ortho-isomer (L1) displayed a remarkable affinity for hydrogen pyrophosphate (HPpi³⁻) in a DMSO-d₆/0.5% H₂O solution. researchgate.net This highlights the critical role of the bridge in creating a binding pocket that is highly selective for the larger and more highly charged pyrophosphate anion.

Below is a table summarizing the association constants for various bis-urea receptors with selected oxyanions.

| Receptor Type | Anion | Association Constant (Kₐ or log β) | Solvent | Reference |

|---|---|---|---|---|

| p-Xylene Linked Bis-Urea | Acetate | log β = 4.97 | DMSO | researchgate.net |

| p-Xylene Linked Bis-Urea | Dihydrogen Phosphate | log β = 4.71 | DMSO | researchgate.net |

| m-Xylylene Linked Bis-Thiourea | Dihydrogen Phosphate | log K = 2.82 | DMSO | nih.gov |

| Biphenyl-bis-urea | Acetate | Kₐ in 10³-10⁴ M⁻¹ range | DMSO | core.ac.uk |

| Biphenyl-bis-urea | Dihydrogen Phosphate | Kₐ in 10³-10⁴ M⁻¹ range | DMSO | core.ac.uk |

| ortho-Phenylenebis(urea) derivative (L1) | Hydrogen Pyrophosphate (HPpi³⁻) | Remarkable Affinity | DMSO-d₆/H₂O | researchgate.net |

While often showing lower affinity compared to oxyanions, bis-urea receptors also effectively complex halide anions. The binding mechanism involves the encapsulation of the spherical anion within the receptor's cleft, with hydrogen bonds forming between the N-H protons and the halide.

A detailed crystallographic study on a derivative of N,N''-1,2-phenylenebis(urea) complexed with chloride and bromide revealed a 2:2 host-guest stoichiometry. researchgate.net In this arrangement, each halide anion forms four N-H···X⁻ hydrogen bonds with the urea sites from two different receptor molecules. researchgate.net The binding affinity for halides generally follows the trend of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. researchgate.net The highly basic fluoride (B91410) anion often exhibits the strongest interaction.

The table below presents binding data for halide complexation by a bis-urea receptor.

| Receptor Type | Anion | Association Constant (log β) | Solvent | Reference |

|---|---|---|---|---|

| p-Xylene Linked Bis-Urea | Fluoride | log β = 5.25 | DMSO | researchgate.net |

| p-Xylene Linked Bis-Urea | Chloride | log β = 3.86 | DMSO | researchgate.net |

| p-Xylene Linked Bis-Urea | Bromide | log β = 3.51 | DMSO | researchgate.net |

| p-Xylene Linked Bis-Urea | Iodide | log β = 3.11 | DMSO | researchgate.net |

A fascinating aspect of the interaction between urea-based receptors and highly basic anions is the potential for proton transfer. The hydrogen bonding interaction can be viewed as an incipient or "frozen" proton transfer from the N-H donor to the anionic acceptor. For anions with high basicity, such as fluoride or acetate, this transfer can become significant.

Studies have shown that depending on the acidity of the receptor and the basicity of the anion, the interaction can range from a simple hydrogen bond (moderate proton transfer) to a more complete deprotonation of the receptor (advanced proton transfer), resulting in the formation of an N⁻···H-X species. For instance, with strongly acidic receptors, most anions can induce the formation of one hydrogen bond and one bond with advanced proton transfer. With less acidic neutral receptors, this phenomenon is typically only observed with the most basic anions like fluoride and acetate. The addition of excess fluoride can lead to the complete deprotonation of the urea N-H fragment. This behavior can often be observed visually through a color change, making some of these receptors useful as colorimetric sensors for highly basic anions.

Cooperative Binding Events in Multi-Urea Systems

Cooperative binding is a phenomenon where the binding of one ligand to a receptor influences the affinity of subsequent ligand binding. In systems containing multiple urea groups, such as N,N''-1,2-phenylenebis(urea), this effect can be particularly pronounced and is a key principle in achieving high affinity and selectivity in molecular recognition.

The arrangement of urea moieties on a single molecular platform allows for the simultaneous formation of multiple hydrogen bonds with a guest species. This multipoint interaction often leads to positive cooperativity, where the initial binding event preorganizes the remaining binding sites, making subsequent interactions more favorable. This can be conceptualized as a decrease in the entropic penalty for the second binding event, as the initial binding has already restricted the conformational freedom of the host.

Detailed research findings have demonstrated that the cooperative action of urea groups is crucial for the effective binding of various anions and neutral molecules. For instance, studies on bis-urea receptors have shown that the binding of anions like carboxylates or phosphates can involve the concerted action of all four N-H protons from the two urea groups. This cooperative hydrogen bonding network results in significantly higher association constants than would be expected from a simple additive effect of two independent urea groups. The strength of this cooperative binding can be influenced by factors such as the rigidity of the spacer connecting the urea groups and the geometric compatibility between the host and the guest. In some cases, the binding of a guest can induce a conformational change in the multi-urea host, further enhancing the cooperative effect.

Cation Recognition and Coordination Behavior

While urea-based receptors are renowned for their anion binding capabilities, the N,N''-1,2-phenylenebis(urea) framework can also be adeptly utilized in the recognition and coordination of cations, particularly transition metal ions. This is typically achieved by modifying the basic scaffold with additional donor atoms or by exploiting the inherent, albeit weaker, coordination ability of the urea carbonyl oxygen atoms.

Coordination to Transition Metal Ions (e.g., Cu(II), Zn(II), Pb(II), Ni(II), Co(II), Mn(II))

N,N''-1,2-phenylenebis(urea) and its derivatives can coordinate to a variety of transition metal ions, including but not limited to copper(II), zinc(II), lead(II), nickel(II), cobalt(II), and manganese(II). The mode of coordination is highly dependent on the specific ligand design and the nature of the metal ion.

In many instances, the urea carbonyl oxygen acts as the primary coordination site. The coordination can be further stabilized by the involvement of other donor groups strategically placed on the ligand scaffold. For example, the introduction of pyridyl or other nitrogen-containing heterocycles can create multidentate ligands that form stable chelate complexes with transition metals. The coordination geometry around the metal center is influenced by both the electronic preferences of the metal ion and the steric constraints imposed by the ligand. For instance, some complexes may exhibit square planar, tetrahedral, or octahedral geometries. Spectroscopic techniques are instrumental in elucidating the coordination environment of the metal ion in these complexes.

| Metal Ion | Typical Coordination Mode | Potential Geometries |

| Cu(II) | Oxygen of urea, other N/O donors | Square planar, Distorted octahedral |

| Zn(II) | Oxygen of urea, other N/O donors | Tetrahedral, Octahedral |

| Pb(II) | Oxygen of urea, carboxylate oxygens | Distorted square-bipyramidal |

| Ni(II) | Oxygen of urea, other N/O donors | Octahedral, Square planar |

| Co(II) | Oxygen of urea, other N/O donors | Octahedral |

| Mn(II) | Oxygen of urea, other N/O donors | Octahedral |

Ligand Design for Specific Metal Ion Selectivity

A key aspect of supramolecular chemistry is the rational design of ligands to achieve selective recognition of a specific target. scielo.org.za In the context of N,N''-1,2-phenylenebis(urea) systems, selectivity for a particular metal ion can be engineered by tailoring the ligand's electronic and steric properties. scielo.org.za

Several design principles are employed to achieve metal ion selectivity:

Incorporation of Specific Donor Atoms: The choice of donor atoms in the ligand can be matched to the Hard and Soft Acids and Bases (HSAB) principle. For example, harder metal ions like Mn(II) will prefer harder donor atoms like oxygen, while softer metal ions like Pb(II) may favor softer donors.

Preorganization of Binding Sites: A rigid ligand backbone, such as the 1,2-phenylene unit, preorganizes the donor atoms in a specific spatial arrangement. This preorganization minimizes the entropic penalty upon coordination and favors metal ions whose preferred coordination geometry matches the ligand's binding pocket.

Steric Hindrance: The introduction of bulky substituents near the coordination site can sterically hinder the binding of certain metal ions while allowing others to coordinate, leading to size-based selectivity. rsc.org

Chelate Ring Size: The length and flexibility of the linkers connecting the donor atoms determine the size of the chelate ring formed upon metal coordination. The stability of the resulting complex is highly dependent on the chelate ring size, with five- and six-membered rings generally being the most stable. Varying the chelate ring size can thus tune the selectivity for different metal ions. rsc.org

Through the careful application of these principles, ligands based on the N,N''-1,2-phenylenebis(urea) framework have been designed to exhibit significant selectivity for specific transition metal ions.

Formation of Metallo-Supramolecular Assemblies and Coordination Polymers

The ability of N,N''-1,2-phenylenebis(urea) derivatives to act as ditopic or polytopic ligands allows for the construction of extended, ordered structures known as metallo-supramolecular assemblies and coordination polymers. researchgate.net These materials are formed through the self-assembly of the organic ligand and metal ions, driven by the formation of coordinate bonds. researchgate.netrsc.org

When a ligand possesses two or more distinct binding sites that can coordinate to different metal ions, it can act as a "linker" or "bridge" between metal centers. This leads to the formation of one-, two-, or three-dimensional networks. leeds.ac.uk The topology and dimensionality of the resulting coordination polymer are dictated by the geometry of the ligand and the coordination preferences of the metal ion. researchgate.netleeds.ac.uk For example, a linear ligand might form one-dimensional chains, while a more angular ligand could lead to the formation of two-dimensional grids or three-dimensional frameworks. leeds.ac.uk The resulting coordination polymers can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and separation.

Self-Assembly and Supramolecular Polymerization

A hallmark of N,N''-1,2-phenylenebis(urea) is its propensity to self-assemble into well-defined, higher-order structures through non-covalent interactions, primarily hydrogen bonding. This self-assembly process can lead to the formation of supramolecular polymers, which are long, chain-like structures held together by reversible, non-covalent bonds.

Formation of Hydrogen-Bonded Supramolecular Tapes and Networks

The urea group is an excellent hydrogen bonding motif, possessing two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds. In N,N''-disubstituted ureas, a common and highly robust hydrogen bonding pattern is the formation of a one-dimensional, bifurcated hydrogen-bonded chain, often referred to as a "urea tape" or α-network. znaturforsch.com

In these tapes, each urea group donates its two N-H protons to the carbonyl oxygen of a neighboring molecule, and in turn, its carbonyl oxygen accepts two hydrogen bonds from another adjacent molecule. znaturforsch.compsu.edu This results in a linear, tape-like structure that can extend over long distances. The planarity of the urea groups and the coplanarity between adjacent ureas in the chain contribute to the stability of this motif. psu.edu

The presence of two urea groups on the 1,2-phenylenebis(urea) scaffold allows for the formation of more complex hydrogen-bonded networks. Depending on the substitution pattern and the presence of other functional groups, these tapes can further assemble into two- or three-dimensional structures through weaker intermolecular interactions, such as van der Waals forces or π-π stacking of the aromatic rings. znaturforsch.com The predictable and robust nature of the urea tape motif makes N,N''-1,2-phenylenebis(urea) a powerful building block for the bottom-up construction of well-defined supramolecular materials. psu.edu

π-π Stacking Interactions in Solid-State Architectures

The central phenylene ring of the N,N''-1,2-phenylenebis(urea) scaffold provides a platform for aromatic stacking. While hydrogen bonding directs the primary self-assembly of urea moieties into well-defined tapes or sheets, π-π stacking interactions between the phenyl rings of adjacent molecules contribute to the cohesion and stabilization of the three-dimensional structure. The nature of these stacking interactions can vary, ranging from face-to-face to edge-to-face arrangements, depending on the electronic nature and steric demands of any substituents on the phenyl rings.

The interplay between hydrogen bonding and π-π stacking is a key theme in the crystal engineering of urea-based compounds. The strong, directional hydrogen bonds of the urea groups often establish a primary structural motif, such as the common "urea tape". The weaker, less directional π-π stacking interactions then guide the organization of these tapes into a higher-order architecture. The subtle balance between these forces can be tuned by chemical modification, allowing for a degree of control over the resulting solid-state structure.

Controlling Crystal Engineering and Template-Directed Synthesis via Bis-Urea Units

The predictable and robust nature of the hydrogen-bonding motifs formed by bis-urea units makes them exceptional tools for crystal engineering and template-directed synthesis. rsc.org The N,N''-1,2-phenylenebis(urea) scaffold, with its pre-organized arrangement of hydrogen bond donors and acceptors, can act as a molecular template to direct the assembly of other molecules or to control the formation of specific crystalline architectures.

The fundamental principle behind this control lies in the formation of well-defined hydrogen-bonded aggregates. The two urea groups on the 1,2-phenylene backbone can form intramolecular hydrogen bonds, leading to a specific, often curved, conformation of the molecule. This pre-organization can create a binding pocket or surface that is complementary in shape and hydrogen-bonding capability to a target guest molecule.

A key application of bis-urea units in template-directed synthesis is in the area of molecularly imprinted polymers (MIPs). In this technique, a functional monomer containing a urea group, such as an N-aryl-N'-vinylphenyl urea, can be co-polymerized with a cross-linker in the presence of a template molecule. The urea groups of the functional monomer form specific hydrogen-bonding interactions with the template, leading to the formation of a pre-polymerization complex. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the original template. These MIPs can then be used for selective recognition and binding of the target molecule.

The effectiveness of bis-urea units as templates and building blocks in crystal engineering stems from the reliability of the urea-urea hydrogen bond, which typically forms a one-dimensional tape or ladder motif. This predictable self-assembly allows for the rational design of more complex supramolecular structures. While specific examples detailing the use of N,N''-1,2-phenylenebis(urea) as a template in synthesis are not extensively documented in the provided search results, the foundational studies on related bis-urea systems strongly support its potential in this capacity. The ability of the 1,2-phenylene linker to enforce a specific spatial relationship between the two urea groups makes it a particularly interesting candidate for the design of receptors for dicarboxylates or other bidentate guest molecules.

Applications of N,n 1,2 Phenylenebis Urea in Advanced Materials and Catalysis

Catalytic Applications of N,N''-1,2-Phenylenebis(urea) Derivatives

Derivatives of N,N''-1,2-phenylenebis(urea) have emerged as powerful tools in catalysis, leveraging their unique structural and electronic properties to facilitate a variety of chemical transformations. The strategic placement of two urea (B33335) groups on a phenylenediamine backbone allows for cooperative effects that are central to their catalytic activity.

Organocatalysis Employing Bis-Urea Scaffolds

Bis-urea scaffolds derived from N,N''-1,2-phenylenebis(urea) are effective organocatalysts, primarily due to their capacity for double hydrogen bonding. This dual interaction allows them to bind and activate electrophilic substrates, enhancing their reactivity towards nucleophiles. The rigid phenylene linker ensures that the two urea groups are held in a specific spatial orientation, creating a well-defined binding pocket. This pre-organization is crucial for achieving high levels of stereocontrol in asymmetric reactions.

Chiral bis-urea derivatives have been successfully employed in a range of enantioselective transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. mdpi.com The mechanism of catalysis typically involves the simultaneous activation of the electrophile by the two urea moieties, which stabilizes the transition state and directs the approach of the nucleophile to one face of the molecule, thereby inducing chirality in the product. beilstein-journals.org The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties by modifying the substituents on the urea nitrogen atoms, enabling the optimization of reactivity and enantioselectivity for specific reactions. mdpi.com

Metal-Urea Complexes as Homogeneous and Heterogeneous Catalysts

The urea functionalities in N,N''-1,2-phenylenebis(urea) and its derivatives can also act as ligands for metal ions, leading to the formation of metal-urea complexes with significant catalytic applications. These complexes can function as either homogeneous or heterogeneous catalysts, depending on their solubility in the reaction medium. youtube.comyoutube.com

In homogeneous catalysis , soluble metal-urea complexes can catalyze a variety of organic transformations. youtube.comyoutube.com The urea ligand can influence the catalytic activity of the metal center in several ways: by modifying its electronic properties, by creating a specific coordination environment, or by participating directly in the reaction mechanism through hydrogen bonding interactions with the substrate. For instance, bis-urea-functionalized (salen)cobalt complexes have been shown to be highly efficient catalysts for the hydrolytic kinetic resolution of epoxides. nih.gov The intermolecular hydrogen-bonding interactions between the bis-urea scaffolds lead to the formation of self-assembled dimeric structures in solution, which results in a significant rate acceleration compared to the monomeric catalyst. nih.gov

For heterogeneous catalysis , metal-urea complexes can be immobilized on solid supports or form part of insoluble coordination polymers. This approach offers the advantage of easy catalyst separation and recycling. The performance of these heterogeneous catalysts is often influenced by the nature of the support and the method of immobilization, which can affect the accessibility of the active sites.

| Catalyst Type | Catalysis Type | Application | Key Features |

| Chiral Bis-Urea Derivatives | Organocatalysis | Asymmetric Michael additions, Friedel-Crafts reactions | Dual hydrogen bonding for substrate activation and stereocontrol. mdpi.combeilstein-journals.org |

| Bis-urea (salen)Co Complexes | Homogeneous Catalysis | Hydrolytic kinetic resolution of epoxides | Self-assembly via hydrogen bonding leads to rate acceleration. nih.gov |

| Immobilized Metal-Urea Complexes | Heterogeneous Catalysis | Various organic transformations | Easy separation and recycling of the catalyst. youtube.com |

Role in Enzyme Mimicry and Bio-Inspired Catalysis (e.g., Urease models)

The structure of N,N''-1,2-phenylenebis(urea) and its ability to coordinate metal ions make it a suitable candidate for developing mimics of metalloenzyme active sites. A notable example is the modeling of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. researchgate.net The active site of urease features two nickel ions bridged by a carboxylate group and coordinated by histidine residues.

Researchers have designed and synthesized dinuclear nickel complexes with bis-urea ligands that structurally and functionally mimic the active site of urease. catalysisfinechemistry.com These synthetic models can bind urea molecules and facilitate their hydrolysis, providing valuable insights into the enzymatic mechanism. researchgate.net The study of these bio-inspired catalysts helps in understanding the roles of the individual components of the active site, such as the metal ions, the bridging ligands, and the surrounding amino acid residues, in the catalytic process. catalysisfinechemistry.comchimia.ch Beyond urease models, the principles of bio-inspired catalysis using urea-based ligands are being extended to other enzymatic systems, aiming to develop highly efficient and selective catalysts for a range of chemical transformations. acs.orgnih.govnih.gov

Integration in Advanced Materials Science

The same properties that make N,N''-1,2-phenylenebis(urea) a valuable component in catalysis also lend themselves to the creation of advanced materials with tailored properties. Its rigidity, planarity, and hydrogen-bonding capabilities are exploited in the design of high-performance polymers and functional porous materials.

Polymeric Materials: Polyureas and Polythioureas for Coatings, Adhesives, and Composites

N,N''-1,2-Phenylenebis(urea) and its derivatives can be used as monomers in the synthesis of polyureas and polythioureas. google.com These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance, making them suitable for demanding applications such as high-performance coatings, adhesives, and composites. specialchem.commidcarolinainsulation.comadhesivesandcoatings.comadhesivesmag.com

The incorporation of the rigid N,N''-1,2-phenylenebis(urea) unit into the polymer backbone enhances the stiffness and thermal stability of the resulting material. The strong intermolecular hydrogen bonds formed between the urea or thiourea (B124793) groups create a highly cohesive material with a high degree of physical cross-linking. This network of hydrogen bonds contributes significantly to the high tensile strength and modulus of these polymers.

Polyurea coatings are known for their rapid curing times, excellent adhesion to various substrates, and exceptional durability. midcarolinainsulation.com They provide robust protection against corrosion, abrasion, and chemical attack. Polyurea adhesives offer fast setting times and strong bonding capabilities, making them useful in applications where rapid assembly is required. specialchem.comadhesivesandcoatings.comadhesivesmag.com In composites , the incorporation of polyureas or polythioureas as the matrix material can lead to lightweight materials with high strength and toughness.

| Polymer Type | Key Monomer Unit | Primary Applications | Notable Properties |

| Polyureas | N,N''-1,2-Phenylenebis(urea) derivatives | Coatings, Adhesives | Rapid cure, high durability, strong adhesion. google.comspecialchem.commidcarolinainsulation.comadhesivesandcoatings.comadhesivesmag.com |

| Polythioureas | N,N''-1,2-Phenylenebis(thiourea) derivatives | Coatings, Adhesives | Similar to polyureas, with potential for different reactivity and properties. google.com |

| Polymer Composites | Polyurea/Polythiourea matrix | Lightweight structural components | High strength-to-weight ratio, toughness. |

Metal-Organic Frameworks (MOFs) Incorporating Urea Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, known as linkers. researchgate.net The N,N''-1,2-phenylenebis(urea) scaffold can be functionalized with coordinating groups, such as carboxylates, to be used as a linker in the synthesis of MOFs. researchgate.netrsc.orgbohrium.com

The incorporation of urea functionalities into the linkers of MOFs can impart several desirable properties to the resulting material. acs.orgnih.gov The hydrogen-bonding capability of the urea groups can influence the framework's topology and stability. bohrium.com Furthermore, the urea groups can act as functional sites within the pores of the MOF, enabling applications in:

Gas storage and separation: The urea groups can interact with specific gas molecules, such as carbon dioxide, through hydrogen bonding, leading to selective adsorption.

Catalysis: The urea moieties can act as organocatalytic sites within the porous framework, allowing for size-selective catalysis. nih.gov

Sensing: The interaction of guest molecules with the urea groups can lead to a change in the physical properties of the MOF, such as its fluorescence, which can be used for chemical sensing.

By carefully designing the urea-containing linker and choosing the appropriate metal cluster, it is possible to create MOFs with tailored pore sizes, shapes, and functionalities for specific applications. nih.govacs.org

Functional Supramolecular Gels as Soft Matter

Supramolecular gels are a class of soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. google.comrsc.org Bis-urea compounds are particularly effective LMWGs due to the strong and directional nature of the hydrogen bonds between urea groups, which drives the formation of one-dimensional fibrillar structures. nih.govresearchgate.net These fibers entangle to form the gel network.

The gelation ability and the properties of the resulting gel are highly dependent on the structure of the LMWG, including the nature of the spacer connecting the two urea groups. mdpi.com N,N''-1,2-phenylenebis(urea), with its rigid o-phenylene spacer, is expected to be an effective organogelator. The rigidity of the linker pre-organizes the urea groups, which can facilitate the self-assembly process. In contrast, more flexible linkers might require more significant conformational changes to achieve the optimal geometry for hydrogen bonding. Studies on analogous bis-urea gelators show that subtle changes in the linker or end-groups can have a significant impact on gelation efficiency and the mechanical properties of the gel. nih.govresearchgate.net For instance, the introduction of chiral centers or different alkyl spacers in other bis-urea systems has been shown to tune their gelation properties and response to external stimuli like anions. researchgate.net The self-assembly process is typically driven by the formation of a "urea α-tape" motif through N–H···O=C hydrogen bonds, leading to the growth of elongated fibers. mdpi.com

| Gelator Structure | Spacer Group | Typical Solvents Gelled | Key Structural Features & Findings | Reference |

|---|---|---|---|---|

| Tolyl-isocyanate and diisopropylamine (B44863) based ureas | Tolyl | Petrol, various oils, organic solvents | The diisopropylamine group prevents strong π–π stacking, promoting fiber formation over crystallization. Effective for environmental remediation. | nih.gov |

| Chiral bis(urea) with S-phenylethyl end groups | Oligomethylene | Acetonitrile, various organic liquids | Gel properties can be tuned by competitive anion complexation (e.g., Cl-, AcO-), which disrupts the urea hydrogen-bonding network. | researchgate.netresearchgate.net |

| Bis(pyridyl-N-oxide urea) | Hexylene, Butylene | DMSO/Water, various organic solvents | Modification of pyridyl to pyridyl-N-oxide enhances gelation by favoring N—H⋯O interactions, forming robust urea α-tape-like architectures. | mdpi.com |

| Bis-urea amphiphiles | Oligo(ethylene glycol) | Water | Form viscous solutions of rod-like micelles but do not typically form gels without additional crosslinking, highlighting the importance of inter-fiber interactions. | tue.nl |

Optical and Electronic Materials

Development of Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are essential for a range of photonic technologies, including frequency conversion and optical switching. researchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit large second-order NLO responses. Urea itself is a well-known NLO crystal and is often used as a benchmark for comparing the properties of new organic NLO materials. rsc.orgresearchgate.netresearchgate.net Its NLO activity stems from a combination of its molecular structure and its non-centrosymmetric crystal packing. researchgate.netnih.gov

The development of NLO chromophores often involves designing molecules with significant intramolecular charge transfer. While the bis-urea motif is a powerful tool for supramolecular assembly, its application as the core of NLO chromophores is less common. A review of the scientific literature does not show significant research into N,N''-1,2-phenylenebis(urea) for the development of NLO chromophores. Research in this area tends to focus on compounds with more extended π-conjugated systems and stronger electron-donating and withdrawing groups to enhance the molecular hyperpolarizability. nih.gov

Structure-Property Relationships in NLO Active Bis-Urea Systems

Understanding the relationship between molecular structure and NLO properties is crucial for designing new, more efficient materials. For the urea family of crystals, theoretical studies have shown that the NLO response originates from charge transfer facilitated by the "push-pull" effect along hydrogen bonds in the crystal lattice. researchgate.netnih.gov Substitutional groups that enhance this charge transfer can lead to a larger NLO response. nih.gov

Sensor Development Based on N,n 1,2 Phenylenebis Urea Frameworks

Principles of Chemosensor Design Utilizing Urea (B33335) Moieties

Urea and its derivatives are considered "privileged groups" in the field of supramolecular anion recognition. bohrium.com The two N-H groups within the urea functionality provide an excellent platform for binding anions through hydrogen-bonding interactions. tezu.ernet.inias.ac.in This directional bonding capability is a key principle in the design of chemosensors. tezu.ernet.in Furthermore, the acidity of the N-H protons can be tuned by attaching electron-withdrawing or electron-donating groups to the urea framework, thereby influencing the sensor's selectivity and sensitivity.

Signaling Mechanisms (e.g., Colorimetric, Fluorometric, Electrochemical)

The binding of an analyte to a urea-based chemosensor can be translated into a measurable signal through several mechanisms.

Colorimetric Sensing: This involves a visible color change upon analyte binding. mdpi.com Often, chromophores such as nitrophenyl groups are incorporated into the chemosensor's structure. mdpi.comresearchgate.net The interaction with an anion can cause a shift in the electronic absorption spectrum of the chromophore, leading to the color change. mdpi.com This change can be due to hydrogen bonding interactions or even deprotonation of the urea N-H groups by a sufficiently basic anion. mdpi.comresearchgate.net

Fluorometric Sensing: This method relies on changes in the fluorescence properties of the chemosensor upon analyte binding. The sensor molecule contains a fluorophore, and the binding event can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). rsc.orgresearchgate.net These changes can be triggered by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or conformational changes in the fluorophore.

Electrochemical Sensing: This approach measures changes in the electrochemical properties of the sensor system. The binding of an analyte can alter the redox potential or current of an electroactive group within the sensor. ias.ac.in For instance, organic electrochemical transistors (OECTs) have been utilized for urea biosensing, where the enzymatic decomposition of urea leads to a local pH change that modulates the transistor's current. mdpi.com

Anion Chemosensors

The N,N''-1,2-phenylenebis(urea) framework and its derivatives have been extensively explored for their ability to selectively detect various anions. The two urea groups, held in close proximity by the phenylene linker, create a pre-organized binding pocket that is well-suited for anion recognition.

Selective Detection of Biologically Relevant Anions (e.g., Fluoride (B91410), Acetate (B1210297), Phosphate (B84403) Species)

Chemosensors based on N,N''-1,2-phenylenebis(urea) have demonstrated selectivity for biologically important anions like fluoride, acetate, and phosphate. The binding affinity and selectivity are often influenced by the solvent and the specific structure of the receptor.

For example, a bis(urea) receptor synthesized from 4,5-dimethyl-1,2-phenylenediamine and nitrophenyl isocyanate was developed for the colorimetric detection of anions. researchgate.net In DMSO, this sensor showed effective and selective recognition of fluoride and carboxylate anions over other halides like chloride and bromide. researchgate.net The interaction with fluoride can be particularly strong, sometimes leading to the deprotonation of the urea N-H protons. researchgate.net

The selectivity for different anions can be fine-tuned. For instance, one urea-based receptor showed a binding affinity order of fluoride > chloride > bromide > iodide among halides, and acetate > dihydrogen phosphate > bicarbonate among oxoanions in DMSO. mdpi.com The binding of these anions was confirmed by ¹H-NMR and UV-Vis titration studies, which showed shifts in the proton signals and changes in the absorption spectra upon anion addition. mdpi.com

Below is a table summarizing the performance of a urea-based chemosensor for various anions.

| Anion | Binding Affinity Order (Halides) | Binding Affinity Order (Oxoanions) | Detection Method | Observable Change |

| Fluoride (F⁻) | > Chloride > Bromide > Iodide | Colorimetric, ¹H-NMR, UV-Vis | Color change, shift in proton signals, red shift in absorbance band mdpi.com | |

| Acetate (AcO⁻) | > Dihydrogen phosphate > Bicarbonate | Colorimetric, ¹H-NMR, UV-Vis | Color change, shift in proton signals mdpi.com | |

| Dihydrogen Phosphate (H₂PO₄⁻) | Colorimetric, ¹H-NMR, UV-Vis | Color change, shift in proton signals mdpi.com |

Response to Environmental Pollutants and Specific Analytes (e.g., Nitro-substituted compounds)

The application of urea-based chemosensors extends to the detection of environmental pollutants. Nitroaromatic compounds, which are components of many explosives and industrial chemicals, are a significant class of environmental contaminants. epa.gov